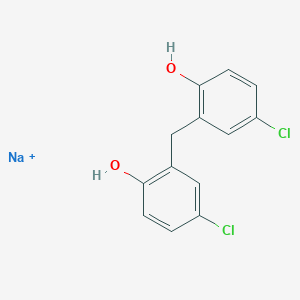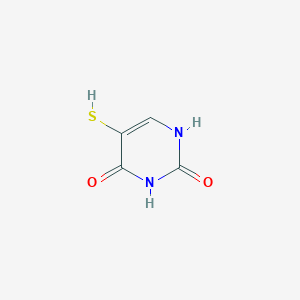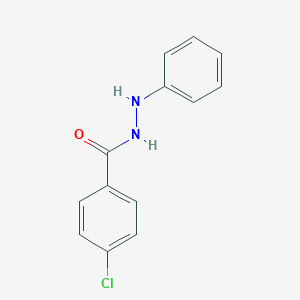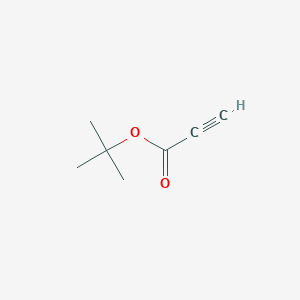![molecular formula C12H10OS B084213 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- CAS No. 10243-18-2](/img/structure/B84213.png)
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as naphthothiophenes, which are known for their diverse chemical properties and biological activities.
Wirkmechanismus
The mechanism of action of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- varies depending on its application. In the case of metal ion detection, the compound binds to the metal ion through its sulfur atom, forming a stable complex. This complex can then be detected using various spectroscopic techniques.
In the case of PDT, the compound is activated by light, leading to the production of reactive oxygen species that can damage cancer cells. This damage can lead to cell death and the destruction of the tumor.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- vary depending on its application. In the case of metal ion detection, the compound does not have any significant effects on biological systems.
In the case of PDT, the compound can have both positive and negative effects on biological systems. The production of reactive oxygen species can lead to the destruction of cancer cells, but can also cause damage to healthy cells in the surrounding tissue. Therefore, careful dosing and targeting are necessary to minimize the negative effects of PDT.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is its high selectivity for certain metal ions, which makes it an excellent probe for metal ion detection. Additionally, its excellent PDT properties make it a promising candidate for the treatment of various types of cancer.
One of the limitations of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity to healthy cells in the surrounding tissue during PDT requires careful dosing and targeting.
Zukünftige Richtungen
There are several future directions for the research on 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-. One direction is the development of more efficient and selective metal ion probes based on this compound. Another direction is the optimization of PDT protocols using this compound to improve its efficacy and reduce its potential toxicity to healthy cells. Additionally, the development of new applications for this compound in other fields such as materials science and catalysis is also an area of interest for future research.
Synthesemethoden
The synthesis of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- involves the reaction of 2-methyl-3,4-dihydronaphthalen-1(2H)-one with sulfur in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions such as copper, zinc, and mercury, and can be used for the detection and quantification of these ions in biological and environmental samples.
Another area of research is the use of 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. 5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- has been shown to have excellent PDT properties and can be used for the treatment of various types of cancer.
Eigenschaften
CAS-Nummer |
10243-18-2 |
|---|---|
Produktname |
5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl- |
Molekularformel |
C12H10OS |
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
3-methyl-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one |
InChI |
InChI=1S/C12H10OS/c1-7-8-5-6-10(13)9-3-2-4-11(14-7)12(8)9/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
GYGNPOUNLUDESE-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(=O)C3=C2C(=CC=C3)S1 |
Kanonische SMILES |
CC1=C2CCC(=O)C3=C2C(=CC=C3)S1 |
Synonyme |
3,4-Dihydro-2-methyl-5H-naphtho[1,8-bc]thiophen-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



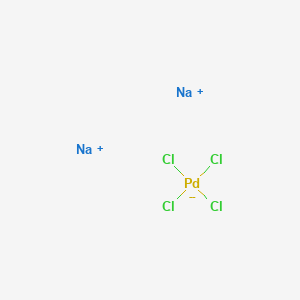
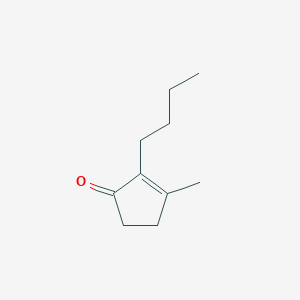
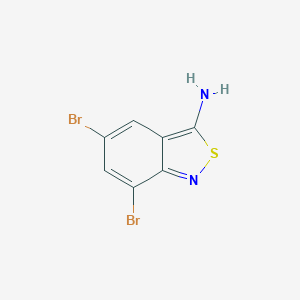
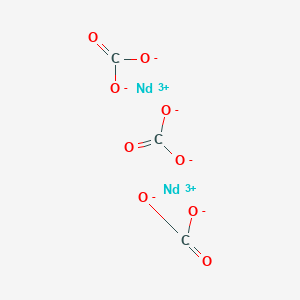
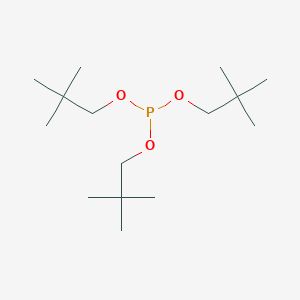
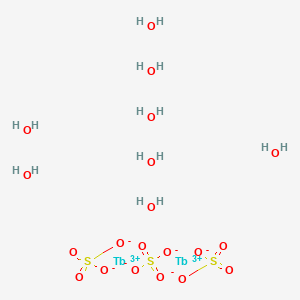
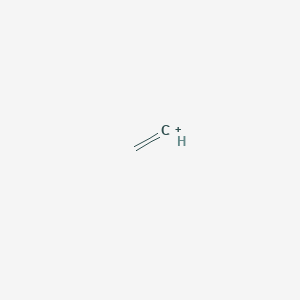
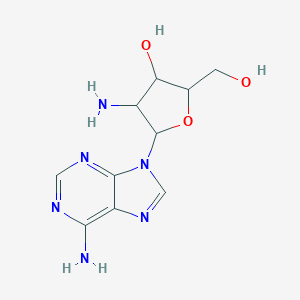
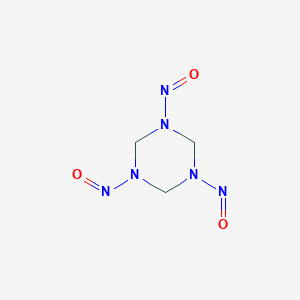
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
